molecular formula C25H22N4O2S2 B2568738 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-28-5

3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2568738
CAS RN: 847403-28-5
M. Wt: 474.6
InChI Key: VWFBWXCXEMOAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Applications of 1,2,4-Triazole Derivatives

Compounds with 1,2,4-triazole cores, especially those with thio groups, show significant antioxidant and antiradical activity. These compounds are often compared to biogenic amino acids like cysteine, highlighting their potential in mitigating oxidative stress and improving biochemical processes in patients exposed to high doses of radiation. The chemical transformations and pharmacological activities of 1,2,4-triazoles and their derivatives open new avenues for research and application in medicine and pharmacy (Kaplaushenko, 2019).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are another class of compounds noted for their varied biological activities and lesser toxicity. These compounds, characterized by their unique methine center, have found applications across a range of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer activities. This diversity makes benzothiazole a crucial scaffold in medicinal chemistry, driving the development of new drugs with enhanced activities and reduced side effects (Bhat & Belagali, 2020).

properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-17(18-8-4-3-5-9-18)32-24-27-26-23(29(24)19-12-14-20(31-2)15-13-19)16-28-21-10-6-7-11-22(21)33-25(28)30/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBWXCXEMOAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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